molecular formula C20H21N3O3S B285899 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No. B285899
M. Wt: 383.5 g/mol
InChI Key: JCFDJFOVMWXVQV-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first discovered in the 1990s by researchers at the University of Basel, Switzerland, and has since been the subject of numerous scientific investigations.

Mechanism of Action

The mechanism of action of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves its binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of cells throughout the body. By binding to these receptors, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione prevents the migration of immune cells from lymph nodes into the bloodstream, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of lymphocyte migration, and the promotion of apoptosis in cancer cells. 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has also been found to have neuroprotective effects in animal models of neurological disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione for lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects on cells and tissues. However, the complex synthesis of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione and its relatively high cost may limit its use in some experimental settings.

Future Directions

There are many potential future directions for research on 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, including the development of new synthetic methods for its production, the investigation of its effects on other medical conditions, and the exploration of its potential as a therapeutic agent in combination with other drugs. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione on cells and tissues.

Synthesis Methods

The synthesis of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves several steps, including the condensation of 2-furancarboxaldehyde and thiosemicarbazide to form 5-(2-furyl)-1,3,4-thiadiazol-2-amine, which is then reacted with 4-(4-methylphenyl)-1-piperazinecarboxylic acid to produce the final product. The synthesis of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in a variety of medical conditions, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to reduce the frequency of relapses and slow the progression of disability. In cancer, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been found to have anti-tumor effects and to enhance the effectiveness of chemotherapy. In transplant rejection, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to prevent the rejection of transplanted organs.

properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H21N3O3S/c1-15-4-6-16(7-5-15)22-10-8-21(9-11-22)14-23-19(24)18(27-20(23)25)13-17-3-2-12-26-17/h2-7,12-13H,8-11,14H2,1H3/b18-13+

InChI Key

JCFDJFOVMWXVQV-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=O

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Origin of Product

United States

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